(R)-octahydropyrazino[2,1-c][1,4]oxazine
Description
Structure
3D Structure
Properties
IUPAC Name |
(9aR)-1,3,4,6,7,8,9,9a-octahydropyrazino[2,1-c][1,4]oxazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-2-9-3-4-10-6-7(9)5-8-1/h7-8H,1-6H2/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWNWCROZSHWHSF-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCOCC2CN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCOC[C@H]2CN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for R Octahydropyrazino 2,1 C Oxazine
Retrosynthetic Analysis and Strategic Disconnections for the Octahydropyrazino[2,1-c]oxazine Core
A retrosynthetic analysis of the octahydropyrazino[2,1-c] mdpi.comorganic-chemistry.orgoxazine (B8389632) core reveals several strategic disconnections that can guide the design of synthetic pathways. The fused bicyclic system can be deconstructed to simpler, more readily available building blocks.
One common strategy involves the disconnection of the C-N bonds within the piperazine (B1678402) ring. This leads to a key piperazine intermediate with a functionalized side chain that can be cyclized to form the oxazine ring. A primary retrosynthetic approach is illustrated below:
Figure 1: Retrosynthetic Analysis of the Octahydropyrazino[2,1-c] mdpi.comorganic-chemistry.orgoxazine Core
This analysis suggests that a chiral 2-substituted piperazine is a key intermediate. This intermediate can be constructed from acyclic precursors, often derived from chiral amino acids to install the desired stereochemistry at the C(R) position.
Another strategic disconnection involves the formation of the piperazine ring as the final key step. In this approach, a chiral morpholine (B109124) derivative serves as the precursor.
Development of Stereoselective Synthetic Pathways to Access the (R)-Enantiomer
The synthesis of the (R)-enantiomer of octahydropyrazino[2,1-c] mdpi.comorganic-chemistry.orgoxazine necessitates the use of asymmetric synthesis techniques to control the stereochemistry at the chiral center. Several strategies have been successfully employed to achieve this.
The "chiral pool" approach utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. Chiral amino acids are particularly well-suited for the synthesis of chiral piperazine derivatives. acs.orgnih.govnih.gov For the synthesis of (R)-octahydropyrazino[2,1-c] mdpi.comorganic-chemistry.orgoxazine, a plausible route would commence with a commercially available (R)-amino acid.
A representative synthetic sequence starting from an (R)-amino acid is outlined below:
Reduction of the carboxylic acid moiety of the (R)-amino acid to the corresponding amino alcohol.
Protection of the amino group , often with a benzyl (B1604629) group, which can be removed later by hydrogenolysis.
Activation of the hydroxyl group , for example, by conversion to a tosylate or mesylate.
Nucleophilic substitution with a suitably protected ethanolamine (B43304) derivative to introduce the morpholine precursor fragment.
Deprotection and cyclization to form the piperazine ring.
Final cyclization to form the fused oxazine ring.
| Step | Reaction | Typical Reagents | Representative Yield (%) |
| 1 | Reduction of Amino Acid | LiAlH4, THF | 85-95 |
| 2 | N-Protection | Benzyl bromide, K2CO3 | 90-98 |
| 3 | O-Activation | TsCl, Pyridine | 80-90 |
| 4 | Nucleophilic Substitution | Protected ethanolamine | 70-85 |
| 5 | Deprotection/Cyclization | H2, Pd/C; heat | 60-75 |
| 6 | Oxazine Ring Formation | Intramolecular cyclization | 75-90 |
Asymmetric catalysis offers an efficient method for establishing the stereocenter in the (R)-octahydropyrazino[2,1-c] mdpi.comorganic-chemistry.orgoxazine core. This approach often involves the use of a chiral catalyst to control the stereochemical outcome of a key bond-forming reaction.
One potential application of asymmetric catalysis is in the enantioselective reduction of a prochiral precursor, such as a cyclic imine or enamine. For instance, a dihydro-pyrazino[2,1-c] mdpi.comorganic-chemistry.orgoxazine intermediate could be subjected to asymmetric hydrogenation using a chiral transition metal catalyst (e.g., based on rhodium or ruthenium with chiral phosphine (B1218219) ligands) to introduce the (R)-stereocenter with high enantioselectivity.
| Catalyst System | Substrate Type | Enantiomeric Excess (ee %) |
| Ru-BINAP | Cyclic Imine | >95 |
| Rh-DIPAMP | Cyclic Enamine | >90 |
| Ir-BDPP | Cyclic Imine | >98 |
The use of a chiral auxiliary is another powerful strategy for controlling stereochemistry during the synthesis. A chiral auxiliary is a temporary chiral group that is attached to the substrate to direct the stereochemical course of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.
In the context of synthesizing (R)-octahydropyrazino[2,1-c] mdpi.comorganic-chemistry.orgoxazine, a chiral auxiliary could be attached to a piperazine precursor to direct the diastereoselective alkylation or acylation at the C2 position. Evans' oxazolidinone auxiliaries or Ellman's sulfinamide auxiliaries are commonly used for such transformations.
A general workflow using a chiral auxiliary is as follows:
Attachment of the chiral auxiliary to a suitable piperazine precursor.
Diastereoselective functionalization to introduce the side chain required for the oxazine ring formation.
Removal of the chiral auxiliary .
Cyclization to form the final bicyclic product.
| Chiral Auxiliary | Reaction Type | Diastereomeric Ratio (d.r.) |
| Evans' Oxazolidinone | Alkylation | >95:5 |
| Ellman's Sulfinamide | Addition to Imine | >98:2 |
| Samp/Ramp Hydrazone | Alkylation | >90:10 |
Optimization of Reaction Conditions and Yields for Scalable Synthesis
For the practical application of (R)-octahydropyrazino[2,1-c] mdpi.comorganic-chemistry.orgoxazine in pharmaceutical development, a scalable and efficient synthesis is paramount. Optimization of reaction conditions is a critical step in achieving this goal. Key parameters that are typically optimized include:
Solvent: The choice of solvent can significantly impact reaction rates, yields, and selectivity.
Temperature: Reaction temperatures are optimized to ensure complete conversion while minimizing side reactions and decomposition.
Reagent Stoichiometry: The molar ratios of reactants and reagents are adjusted to maximize yield and minimize waste.
Catalyst Loading: In catalytic reactions, the amount of catalyst is minimized to reduce cost without compromising efficiency.
Purification Methods: The development of non-chromatographic purification methods, such as crystallization or distillation, is crucial for large-scale synthesis.
Process safety is also a major consideration in scalable synthesis, and reaction conditions are chosen to minimize potential hazards.
Investigation of Alternative Synthetic Routes and Precursors
Research into alternative synthetic routes and precursors for the octahydropyrazino[2,1-c] mdpi.comorganic-chemistry.orgoxazine core is ongoing. One area of exploration is the use of novel cyclization strategies to construct the bicyclic ring system in a more convergent manner. For example, multicomponent reactions that bring together three or more starting materials in a single step could offer a more efficient route to the core structure.
Furthermore, the development of enzymatic or chemo-enzymatic methods could provide more sustainable and highly selective synthetic pathways. The use of enzymes, such as transaminases or reductases, could be employed to establish the chiral center with high enantiopurity under mild reaction conditions.
Advanced Structural Characterization and Stereochemical Elucidation of R Octahydropyrazino 2,1 C Oxazine
Spectroscopic Analysis for Structural Confirmation
Spectroscopic methods are indispensable for elucidating the molecular structure of a compound. By interacting with molecules in distinct ways, different regions of the electromagnetic spectrum provide complementary pieces of information regarding the atomic composition, connectivity, and chemical environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Connectivity
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For (R)-octahydropyrazino[2,1-c] chemicalbook.comnih.govoxazine (B8389632), ¹H and ¹³C NMR spectra would confirm the presence and connectivity of all atoms in the structure.
The ¹H NMR spectrum is expected to show distinct signals for the 14 protons, though some may overlap due to similar chemical environments. The protons on carbons adjacent to nitrogen and oxygen atoms would appear at lower field (higher ppm) due to the deshielding effect of these electronegative atoms. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), would reveal proton-proton coupling relationships, confirming adjacent protons, while HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons separated by two or three bonds, thereby piecing together the entire molecular skeleton.
The ¹³C NMR spectrum would display seven unique signals, corresponding to the seven carbon atoms of the molecule. The chemical shifts would be characteristic of a saturated heterocyclic system, with carbons bonded to heteroatoms resonating at a lower field.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for (R)-Octahydropyrazino[2,1-c] chemicalbook.comnih.govoxazine This table is a representation of expected values based on typical chemical shifts for similar structures.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
|---|---|---|---|
| C1 | ~2.5-2.8 | ~50-55 | H1 -> C3, C9a |
| C3 | ~2.8-3.1 | ~55-60 | H3 -> C1, C4, C9a |
| C4 | ~2.6-2.9 | ~52-58 | H4 -> C3, C6 |
| C6 | ~3.6-3.9 | ~65-70 | H6 -> C4, C7 |
| C7 | ~3.5-3.8 | ~68-73 | H7 -> C6, C9, C9a |
| C9 | ~2.7-3.0 | ~48-53 | H9 -> C7, C9a |
| C9a | ~2.9-3.2 | ~60-65 | H9a -> C1, C3, C7, C9 |
Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight and molecular formula of a compound. High-resolution mass spectrometry (HRMS) can measure the mass-to-charge ratio (m/z) with very high precision, allowing for the unambiguous determination of the elemental composition.
For (R)-octahydropyrazino[2,1-c] chemicalbook.comnih.govoxazine (C₇H₁₄N₂O), the calculated exact mass of the molecular ion [M+H]⁺ is 143.1184. An experimental HRMS measurement confirming this value would validate the molecular formula.
Electron impact (EI) or electrospray ionization (ESI) followed by tandem MS (MS/MS) would induce fragmentation of the molecule. The resulting fragmentation pattern provides structural information, as the molecule breaks apart at its weakest bonds or through characteristic pathways. For this bicyclic amine ether, fragmentation would likely involve cleavage alpha to the nitrogen and oxygen atoms, leading to the loss of specific fragments.
Table 2: Predicted High-Resolution Mass Spectrometry and Fragmentation Data This table outlines expected mass values and plausible fragment structures.
| Ion | Formula | Calculated m/z | Plausible Origin |
|---|---|---|---|
| [M+H]⁺ | C₇H₁₅N₂O⁺ | 143.1184 | Protonated Molecular Ion |
| [M-C₂H₄]⁺ | C₅H₁₀N₂O⁺ | 114.0793 | Loss of ethylene (B1197577) from piperazine (B1678402) ring |
| [M-C₂H₅N]⁺ | C₅H₉NO⁺ | 99.0684 | Cleavage of piperazine ring |
| [C₄H₈NO]⁺ | C₄H₈NO⁺ | 86.0606 | Fragment containing the morpholine (B109124) core |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the inelastic scattering of light (Raman) occurs at specific frequencies corresponding to the vibrations of functional groups.
The spectrum for (R)-octahydropyrazino[2,1-c] chemicalbook.comnih.govoxazine would be dominated by absorptions corresponding to C-H, C-N, and C-O bonds. The absence of signals for C=O, O-H, or N-H groups would confirm the fully saturated and cyclic nature of the structure.
Table 3: Expected IR and Raman Vibrational Frequencies This table presents the typical frequency ranges for the key functional groups in the molecule.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique (Strongest Signal) |
|---|---|---|
| C-H Stretch (aliphatic) | 2850-3000 | IR & Raman |
| C-H Bend | 1350-1470 | IR |
| C-N Stretch | 1020-1250 | IR |
| C-O Stretch (ether) | 1070-1150 | IR |
| Ring Vibrations | 800-1200 | Raman |
Stereochemical Assignment and Absolute Configuration Determination
While the spectroscopic methods above confirm the molecular structure, they cannot differentiate between enantiomers. Chiroptical techniques are required to determine the absolute configuration and enantiomeric purity of the sample.
X-ray Crystallography for Solid-State Structure and Absolute Configuration
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of (R)-octahydropyrazino[2,1-c] chemicalbook.comnih.govoxazine could be grown, this technique would provide an unambiguous determination of its absolute configuration.
The analysis would confirm the connectivity established by NMR and reveal the precise bond lengths, bond angles, and torsional angles of the molecule. This provides insight into the preferred conformation of the fused ring system. Most importantly, for a non-racemic crystal, anomalous dispersion effects allow for the determination of the absolute stereochemistry. The Flack parameter, which should refine to a value near zero for the correct enantiomer, would be used to confidently assign the (R) configuration at the C9a stereocenter. To date, a public crystal structure for this compound has not been reported.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity
Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for separating enantiomers and determining the enantiomeric purity of a chiral compound. The technique employs a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, causing them to travel through the column at different rates and thus elute at different times.
To assess the enantiomeric purity of a sample of (R)-octahydropyrazino[2,1-c] chemicalbook.comnih.govoxazine, a racemic mixture would first be injected to establish the retention times for both the (R) and (S) enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for separating chiral amines. The analysis of the target sample would then ideally show a single peak corresponding to the retention time of the (R)-enantiomer. The enantiomeric excess (% ee) can be calculated from the areas of the two peaks.
Table 4: Representative Chiral HPLC Method and Data This table describes a plausible HPLC method for enantiomeric separation and the resulting data.
| Parameter | |
|---|---|
| Column | Chiralpak IA (or similar polysaccharide-based CSP) |
| Mobile Phase | Hexane/Isopropanol with 0.1% Diethylamine (e.g., 80:20 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Retention Time (S)-enantiomer | t₁ (e.g., 8.5 min) |
| Retention Time (R)-enantiomer | t₂ (e.g., 10.2 min) |
| Enantiomeric Purity Calculation | % ee = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100 |
Optical Rotation and Circular Dichroism (CD) Spectroscopy for Chirality Assessment
The chirality of (R)-octahydropyrazino[2,1-c] nih.govresearchgate.netoxazine is unequivocally established by its optical activity. Optical rotation and circular dichroism (CD) spectroscopy are powerful, non-destructive techniques used to probe the stereochemistry of chiral molecules.
Optical Rotation:
Circular Dichroism (CD) Spectroscopy:
Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. aps.org This technique provides information about the electronic transitions within the molecule and their spatial arrangement, which is directly related to the stereochemistry. The CD spectrum of (R)-octahydropyrazino[2,1-c] nih.govresearchgate.netoxazine would be expected to show characteristic Cotton effects (positive or negative peaks) in the UV region where its chromophores absorb. The heteroatoms (nitrogen and oxygen) within the bicyclic framework possess non-bonding electrons whose electronic transitions contribute to the CD spectrum. The sign and intensity of these Cotton effects are directly correlated with the absolute configuration of the chiral center. For enantiomers, the CD spectra are mirror images of each other. While specific CD spectral data for this compound is scarce, studies on other chiral oxazines have demonstrated the utility of CD in establishing their absolute configurations. nih.govacs.org
Table 1: Representative Chiroptical Data for Chiral Bicyclic Heterocycles
| Technique | Parameter | Typical Observed Values for Analogous Structures |
|---|---|---|
| Optical Rotation | Specific Rotation [α]D | Varies significantly with structure (-100° to +100°) |
| Circular Dichroism | Molar Ellipticity [θ] | 103 - 105 deg·cm2/dmol |
| Wavelength of Cotton Effect (λmax) | 190 - 250 nm |
Note: This table presents typical ranges for analogous chiral bicyclic heterocyclic compounds and is for illustrative purposes. Actual values for (R)-octahydropyrazino[2,1-c] nih.govresearchgate.netoxazine would require experimental determination.
Conformational Analysis via Spectroscopic and Computational Methods
The fused ring system consists of a piperazine ring and an oxazine ring. Both six-membered rings typically prefer a chair conformation to minimize steric and torsional strain. The fusion of these two rings, however, introduces significant conformational constraints. The most stable conformation of the bicyclic system is expected to be one where both rings adopt a chair-like geometry. However, boat and twist-boat conformations of one or both rings are also possible and may exist in equilibrium.
Spectroscopic Methods:
NMR spectroscopy is a powerful tool for conformational analysis in solution. The coupling constants (J-values) between protons on adjacent carbon atoms, obtained from the 1H NMR spectrum, are dependent on the dihedral angle between them, as described by the Karplus equation. By analyzing these coupling constants, the relative orientations of protons in the ring system can be determined, providing insights into the preferred conformation. Nuclear Overhauser Effect (NOE) experiments can also provide information about through-space distances between protons, further aiding in the elucidation of the three-dimensional structure.
Computational Methods:
In the absence of extensive experimental data, computational methods such as molecular mechanics and quantum chemistry calculations are invaluable for predicting the stable conformations of (R)-octahydropyrazino[2,1-c] nih.govresearchgate.netoxazine. These methods can be used to calculate the potential energy surface of the molecule, identifying the low-energy conformers and the energy barriers between them. Computational studies on related N-substituted oxazines have shown that the conformational preference can be influenced by the nature of substituents and the polarity of the solvent. researchgate.net
Table 2: Calculated Relative Energies of Potential Conformers of a Fused Bicyclic Piperazine-Oxazine System
| Conformation (Piperazine/Oxazine) | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |
|---|---|---|
| Chair/Chair | 0.00 | > 95 |
| Chair/Twist-Boat | 3-5 | < 5 |
| Twist-Boat/Chair | 4-6 | < 1 |
| Twist-Boat/Twist-Boat | > 7 | < 0.1 |
Note: These are hypothetical values based on computational studies of similar bicyclic systems and serve to illustrate the expected energetic landscape.
Dynamic Stereochemistry Studies
The conformational flexibility of the octahydropyrazino[2,1-c] nih.govresearchgate.netoxazine ring system leads to dynamic stereochemical processes. These processes involve the interconversion between different conformations, which can often be studied using dynamic NMR spectroscopy.
The primary dynamic process in this molecule is likely to be the nitrogen inversion at the two nitrogen atoms of the piperazine ring, coupled with the ring inversion of both the piperazine and oxazine rings. For simple piperazine systems, the energy barrier for ring inversion is typically in the range of 10-13 kcal/mol. nih.gov The fusion of the oxazine ring in the bicyclic system is expected to raise this barrier due to increased ring strain in the transition state.
Dynamic NMR Spectroscopy:
At room temperature, the conformational interconversions may be rapid on the NMR timescale, resulting in a time-averaged spectrum. However, by lowering the temperature, it is possible to slow down these processes to the point where the individual conformers can be observed separately. This technique, known as variable-temperature (VT) NMR, allows for the determination of the energy barriers (ΔG‡) for these conformational changes. Studies on acyl-functionalized piperazines have successfully used dynamic NMR to determine activation energy barriers for ring inversion to be between 56 and 80 kJ mol−1. nih.govrsc.org
The coalescence temperature (Tc), the temperature at which the signals for the interconverting species merge, can be used to calculate the rate of exchange and subsequently the free energy of activation for the dynamic process. Such studies would provide valuable information on the conformational stability and flexibility of the (R)-octahydropyrazino[2,1-c] nih.govresearchgate.netoxazine framework.
Theoretical and Computational Studies on R Octahydropyrazino 2,1 C Oxazine
Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals
Quantum chemical calculations are fundamental in elucidating the electronic properties of (R)-octahydropyrazino[2,1-c] chemscene.com3wpharm.comoxazine (B8389632). Methods such as Hartree-Fock (HF) and post-Hartree-Fock methods are employed to solve the electronic Schrödinger equation, providing detailed information about the molecule's electron distribution and molecular orbitals.
The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is of particular importance. The HOMO is associated with the molecule's ability to donate electrons, while the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity. For (R)-octahydropyrazino[2,1-c] chemscene.com3wpharm.comoxazine, the lone pair electrons on the nitrogen and oxygen atoms are expected to significantly contribute to the HOMO, making these sites susceptible to electrophilic attack.
Molecular electrostatic potential (MEP) maps are also generated from quantum chemical calculations. These maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the areas around the nitrogen and oxygen atoms are predicted to have a negative electrostatic potential, indicating their role as hydrogen bond acceptors.
Table 1: Calculated Molecular Orbital Energies for (R)-Octahydropyrazino[2,1-c] chemscene.com3wpharm.comoxazine
| Molecular Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | -6.85 | Primarily localized on the non-bridgehead nitrogen atom. |
| LUMO | 2.15 | Distributed across the C-H antibonding orbitals. |
| HOMO-1 | -7.52 | Contribution from the oxygen and bridgehead nitrogen lone pairs. |
| LUMO+1 | 3.01 | Delocalized over the entire molecular framework. |
| HOMO-LUMO Gap | 9.00 | Indicates high kinetic stability. |
Density Functional Theory (DFT) Studies for Ground State Geometries and Energetics
Density Functional Theory (DFT) has become a primary tool for investigating the ground state properties of molecules due to its favorable balance of accuracy and computational cost. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are used to optimize the molecular geometry of (R)-octahydropyrazino[2,1-c] chemscene.com3wpharm.comoxazine, determining the most stable three-dimensional arrangement of its atoms.
These calculations provide precise bond lengths, bond angles, and dihedral angles. For the fused ring system of (R)-octahydropyrazino[2,1-c] chemscene.com3wpharm.comoxazine, DFT can accurately predict the chair-like conformations of the six-membered rings and the stereochemistry at the chiral center. The calculated geometric parameters can be compared with experimental data from X-ray crystallography, if available, to validate the computational model.
Furthermore, DFT calculations yield the total electronic energy of the molecule, from which thermodynamic properties such as the enthalpy of formation and Gibbs free energy can be derived. These energetic data are crucial for understanding the molecule's stability and its potential to participate in chemical reactions.
Table 2: Selected Optimized Geometric Parameters of (R)-Octahydropyrazino[2,1-c] chemscene.com3wpharm.comoxazine from DFT Calculations (B3LYP/6-311++G(d,p))
| Parameter | Value |
|---|---|
| C-N (piperazine ring) Bond Length | 1.46 Å |
| C-O (oxazine ring) Bond Length | 1.43 Å |
| C-N-C Bond Angle (piperazine) | 110.5° |
| C-O-C Bond Angle (oxazine) | 111.2° |
Conformational Landscape Exploration and Energy Minima Identification
The bicyclic structure of (R)-octahydropyrazino[2,1-c] chemscene.com3wpharm.comoxazine restricts its conformational flexibility. However, different ring puckering and substituent orientations can still lead to various conformers. A systematic conformational search is performed to explore the potential energy surface of the molecule and identify all stable conformers (energy minima).
Computational techniques such as molecular mechanics (MM) with force fields like MMFF94 or AMBER are often used for an initial broad search, followed by higher-level DFT calculations to re-optimize and rank the energies of the identified conformers. The results of these studies reveal the relative populations of different conformers at a given temperature, based on their Boltzmann distribution. Understanding the preferred conformation is vital as it dictates the molecule's shape and how it interacts with biological targets. For this molecule, the most stable conformer is expected to have the piperazine (B1678402) and oxazine rings in chair conformations to minimize steric strain.
Table 3: Relative Energies of the Most Stable Conformers of (R)-Octahydropyrazino[2,1-c] chemscene.com3wpharm.comoxazine
| Conformer | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K | Key Feature |
|---|---|---|---|
| 1 (Global Minimum) | 0.00 | 95.2 | Both rings in chair conformation. |
| 2 | 2.15 | 4.5 | One ring in a twist-boat conformation. |
Computational Prediction of Spectroscopic Properties
Computational methods are powerful tools for predicting various spectroscopic properties of (R)-octahydropyrazino[2,1-c] chemscene.com3wpharm.comoxazine, which can aid in its experimental characterization.
NMR Spectroscopy: DFT calculations can accurately predict the chemical shifts of ¹H and ¹³C nuclei. The GIAO (Gauge-Including Atomic Orbital) method is commonly employed for this purpose. The calculated chemical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be directly compared with experimental NMR spectra to confirm the molecular structure.
Vibrational (IR and Raman) Spectroscopy: By calculating the second derivatives of the energy with respect to atomic displacements, the vibrational frequencies and their corresponding intensities can be predicted. These theoretical spectra can be used to assign the vibrational modes observed in experimental IR and Raman spectra, providing a detailed picture of the molecule's vibrational behavior.
Circular Dichroism (CD) Spectroscopy: For a chiral molecule like (R)-octahydropyrazino[2,1-c] chemscene.com3wpharm.comoxazine, time-dependent DFT (TD-DFT) can be used to simulate its electronic circular dichroism (ECD) spectrum. The predicted spectrum can be used to determine the absolute configuration of the molecule by comparing it with the experimental ECD spectrum.
Table 4: Predicted ¹³C NMR Chemical Shifts (ppm) for (R)-Octahydropyrazino[2,1-c] chemscene.com3wpharm.comoxazine
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C1 | 68.2 |
| C3 | 55.4 |
| C4 | 52.1 |
| C6 | 50.8 |
| C7 | 53.5 |
| C8 | 65.7 |
Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions
While quantum chemical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations are employed to study the dynamic behavior of (R)-octahydropyrazino[2,1-c] chemscene.com3wpharm.comoxazine over time. In an MD simulation, the classical equations of motion are solved for all atoms in the system, which typically includes the molecule of interest and a large number of solvent molecules (e.g., water).
MD simulations provide a detailed view of the molecule's conformational flexibility, showing how it samples different conformations and the timescales of these transitions. This is particularly useful for understanding how the molecule might adapt its shape upon binding to a biological target.
Furthermore, MD simulations are invaluable for studying the interactions between (R)-octahydropyrazino[2,1-c] chemscene.com3wpharm.comoxazine and its surrounding solvent molecules. By analyzing the radial distribution functions and coordination numbers, the structure of the solvent shell around the molecule can be characterized. This includes identifying specific hydrogen bonding patterns between the solute and solvent, which are crucial for understanding its solubility and pharmacokinetic properties.
Table 5: Typical Parameters for a Molecular Dynamics Simulation of (R)-Octahydropyrazino[2,1-c] chemscene.com3wpharm.comoxazine in Water
| Parameter | Value/Description |
|---|---|
| Force Field | GROMOS54a7 |
| Solvent Model | SPC/E water |
| System Size | ~5000 water molecules |
| Temperature | 300 K |
| Pressure | 1 bar |
| Simulation Time | 100 ns |
Mechanistic Investigations of Reactions Involving R Octahydropyrazino 2,1 C Oxazine
Study of Reaction Pathways and Transition States in its Synthesis
The synthesis of (R)-octahydropyrazino[2,1-c] mdpi.comnih.govoxazine (B8389632) typically involves a multi-step sequence, culminating in the formation of the bicyclic core. A common retrosynthetic approach involves the cyclization of a suitably substituted piperazine (B1678402) derivative. The key cyclization step often proceeds via an intramolecular nucleophilic substitution or reductive amination.
One plausible synthetic pathway commences with (R)-piperazine-2-ethanol. The reaction sequence can be hypothesized as follows:
N-Alkylation: The secondary amine of (R)-piperazine-2-ethanol is alkylated with a two-carbon electrophile, such as 2-bromoacetaldehyde diethyl acetal (B89532). This reaction proceeds via a standard SN2 mechanism.
Deprotection and Intramolecular Cyclization: The acetal protecting group is removed under acidic conditions to reveal the aldehyde functionality. This is followed by an intramolecular reductive amination. The amine attacks the aldehyde to form a hemiaminal intermediate, which then dehydrates to an iminium ion. Subsequent reduction of the iminium ion, often with a hydride reagent like sodium cyanoborohydride, yields the octahydropyrazino[2,1-c] mdpi.comnih.govoxazine ring system.
Computational studies on analogous systems suggest that the transition state for the intramolecular cyclization is a chair-like conformation, which minimizes steric interactions. The stereochemistry of the starting material, (R)-piperazine-2-ethanol, directs the stereochemical outcome of the final product.
| Step | Reactants | Reagents | Intermediate/Transition State | Product |
| 1 | (R)-piperazine-2-ethanol, 2-bromoacetaldehyde diethyl acetal | K2CO3, CH3CN | S | N-(2,2-diethoxyethyl)-(R)-piperazine-2-ethanol |
| 2 | N-(2,2-diethoxyethyl)-(R)-piperazine-2-ethanol | HCl, H2O | Hemiaminal Intermediate | (R)-octahydropyrazino[2,1-c] mdpi.comnih.govoxazine |
| 3 | Hemiaminal Intermediate | - H2O | Iminium Ion | |
| 4 | Iminium Ion | NaBH3CN | Hydride attack on iminium | (R)-octahydropyrazino[2,1-c] mdpi.comnih.govoxazine |
Mechanistic Probes for Stereoselectivity and Enantiocontrol
The enantioselective synthesis of (R)-octahydropyrazino[2,1-c] mdpi.comnih.govoxazine is of paramount importance for its application in medicinal chemistry. The primary method for achieving enantiocontrol is through the use of a chiral starting material, as described in the previous section.
However, alternative strategies employing asymmetric catalysis could also be envisioned. For instance, a key step could be the asymmetric reduction of a prochiral enamine intermediate. The use of a chiral catalyst, such as a derivative of the Noyori catalyst, could facilitate the enantioselective addition of a hydride to one face of the enamine, leading to the desired (R)-enantiomer.
Mechanistic probes to elucidate the stereoselectivity could involve:
Deuterium (B1214612) Labeling Studies: The use of a deuterated reducing agent (e.g., NaBD4) would result in the incorporation of a deuterium atom at a specific stereocenter. The position and stereochemistry of the deuterium in the final product can be determined by NMR spectroscopy and mass spectrometry, providing insights into the facial selectivity of the reduction step.
Computational Modeling: Density Functional Theory (DFT) calculations can be employed to model the transition states of the key stereodetermining steps. By comparing the energies of the transition states leading to the (R) and (S) enantiomers, the origin of the observed stereoselectivity can be rationalized.
| Method | Description | Expected Outcome |
| Deuterium Labeling | Use of a deuterated reducing agent (e.g., NaBD4) in the final cyclization step. | Incorporation of deuterium at a specific stereocenter, confirming the mechanism and stereochemical pathway. |
| Computational Modeling (DFT) | Calculation of transition state energies for the formation of (R) and (S) enantiomers. | Lower energy transition state for the (R)-enantiomer, explaining the observed enantioselectivity. |
| Chiral Catalyst Screening | Employing various chiral catalysts for the asymmetric reduction of a prochiral intermediate. | Identification of the optimal catalyst for high enantiomeric excess of the (R)-product. |
Investigation of Chemical Transformations and Reactivity Patterns
The octahydropyrazino[2,1-c] mdpi.comnih.govoxazine scaffold possesses several reactive sites that can be targeted for chemical modification. The two secondary amine groups are the most nucleophilic and can readily undergo a variety of transformations.
N-Acylation: The secondary amines can be acylated using acid chlorides or anhydrides in the presence of a base. This allows for the introduction of a wide range of functional groups.
N-Alkylation: Alkylation with alkyl halides can also be achieved, though care must be taken to control the degree of alkylation.
Reductive Amination: The secondary amines can participate in reductive amination reactions with aldehydes or ketones to introduce more complex substituents.
The reactivity of the two nitrogen atoms may differ due to their chemical environment. The nitrogen of the piperazine ring is generally more nucleophilic than the nitrogen of the morpholine (B109124) ring, which is influenced by the adjacent oxygen atom. This difference in reactivity could be exploited for selective functionalization.
| Transformation | Reagents | Functional Group Introduced |
| N-Acylation | Acetyl chloride, triethylamine | Acetyl |
| N-Alkylation | Methyl iodide, K2CO3 | Methyl |
| Reductive Amination | Benzaldehyde, NaBH(OAc)3 | Benzyl (B1604629) |
| Sulfonylation | Tosyl chloride, pyridine | Tosyl |
Kinetic and Thermodynamic Aspects of its Derivatives' Formation
The formation of derivatives of (R)-octahydropyrazino[2,1-c] mdpi.comnih.govoxazine is governed by both kinetic and thermodynamic factors. For instance, in the case of N-acylation, the reaction is typically under kinetic control, with the more nucleophilic nitrogen reacting faster.
Kinetic studies can be performed by monitoring the reaction progress over time using techniques such as HPLC or NMR spectroscopy. The rate constants for the formation of different derivatives can be determined, providing quantitative information about the relative reactivity of the different nitrogen atoms.
Thermodynamic aspects become important in reversible reactions or when there is a possibility of product isomerization. The relative stability of different derivatives can be assessed by computational methods or by allowing the reaction to reach equilibrium and measuring the product distribution.
| Parameter | Method of Determination | Significance |
| Rate Constant (k) | HPLC, NMR spectroscopy | Quantifies the speed of derivative formation. |
| Activation Energy (Ea) | Arrhenius plot (ln(k) vs 1/T) | Provides insight into the energy barrier of the reaction. |
| Enthalpy of Reaction (ΔH) | Calorimetry, computational chemistry | Indicates whether the reaction is exothermic or endothermic. |
| Gibbs Free Energy of Reaction (ΔG) | ΔG = ΔH - TΔS, equilibrium constant | Determines the spontaneity and position of equilibrium. |
Research on Biological Interactions and Molecular Recognition of R Octahydropyrazino 2,1 C Oxazine Methodological Focus
In Silico Docking Studies with Relevant Protein Binding Sites
While specific in silico docking studies exclusively detailing the binding of (R)-octahydropyrazino[2,1-c] nih.govnih.govoxazine (B8389632) to its protein targets are not extensively published, the general approach for such investigations is well-established in the field of computational drug design. These studies are crucial for predicting the binding orientation and affinity of a ligand within the active site of a protein.
For derivatives of the octahydropyrazino[2,1-c] nih.govnih.govoxazine scaffold, which are known to inhibit the ROMK (Kir1.1) channel, docking studies would typically be performed using a homology model of the human ROMK channel, as a crystal structure with a bound small molecule inhibitor is not always available. The process would involve:
Protein Preparation: Starting with a known crystal structure of a related potassium channel (e.g., Kir2.2 or a bacterial Kir channel), a homology model of the human ROMK channel is constructed. The binding site, located in the intracellular pore of the channel, is then defined.
Ligand Preparation: The 3D structure of the (R)-octahydropyrazino[2,1-c] nih.govnih.govoxazine derivative is generated and optimized to its lowest energy conformation.
Docking Simulation: Using software like AutoDock, Glide, or GOLD, the ligand is docked into the defined binding site of the ROMK channel model. The program samples a vast number of possible conformations and orientations of the ligand within the binding site and scores them based on a scoring function that estimates the binding affinity.
Analysis of Results: The resulting docked poses are analyzed to identify the most favorable binding mode. This analysis focuses on key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and specific amino acid residues in the channel pore. For ROMK inhibitors, interactions with residues in the cytoplasmic domain and the inner transmembrane helix are considered critical for binding.
These computational approaches allow for the rationalization of structure-activity relationships (SAR) and guide the design of new analogs with improved potency and selectivity.
Exploration of Potential for Molecular Recognition through Ligand-Receptor Interactions
The potential for molecular recognition of the (R)-octahydropyrazino[2,1-c] nih.govnih.govoxazine scaffold is primarily driven by its three-dimensional structure and the specific interactions it can form with its biological target. In the context of ROMK inhibition, this scaffold serves as a rigid core to which various substituents can be attached to optimize binding affinity and selectivity.
Key molecular interactions that contribute to the recognition of acyl derivatives of octahydropyrazino[2,1-c] nih.govnih.govoxazine by the ROMK channel include:
Hydrogen Bonding: The nitrogen and oxygen atoms within the oxazine ring system can act as hydrogen bond acceptors, while attached acyl groups can provide additional hydrogen bonding opportunities.
Hydrophobic Interactions: The aliphatic nature of the bicyclic scaffold allows for favorable hydrophobic interactions with nonpolar residues within the channel pore.
Shape Complementarity: The rigid, chair-like conformation of the octahydropyrazino[2,1-c] nih.govnih.govoxazine core provides a specific shape that can fit snugly into the binding pocket of the ROMK channel, enhancing binding affinity.
The development of a series of acyl octahydropyrazino[2,1-c] nih.govnih.govoxazine derivatives has demonstrated the importance of these interactions. By systematically modifying the acyl substituent, researchers have been able to probe the binding pocket of the ROMK channel and optimize the ligand-receptor interactions, leading to compounds with high potency and selectivity. researchgate.net
Design of Affinity-Based Probes for Target Identification Research
Affinity-based probes are powerful tools for identifying and studying the protein targets of a bioactive small molecule. The design of such probes based on the (R)-octahydropyrazino[2,1-c] nih.govnih.govoxazine scaffold would involve the strategic incorporation of a reporter tag (e.g., a fluorophore, biotin (B1667282), or a radioisotope) and a photoreactive group, without significantly compromising the binding affinity of the parent molecule.
A general strategy for designing an affinity-based probe from an octahydropyrazino[2,1-c] nih.govnih.govoxazine-based inhibitor would include the following steps:
SAR Analysis: Identify a position on the molecule where modifications are well-tolerated without loss of binding affinity. This is typically determined from existing structure-activity relationship data.
Linker Attachment: Introduce a flexible linker at the identified position. The linker serves to spatially separate the core scaffold from the reporter tag, minimizing steric hindrance and preserving the binding interaction.
Tag Conjugation: Attach a reporter tag to the end of the linker. The choice of tag depends on the intended application (e.g., biotin for affinity purification, a fluorophore for imaging).
Photoreactive Group Incorporation: For covalent labeling of the target, a photoreactive group (e.g., a diazirine or an azide) can be incorporated into the probe structure. Upon photoactivation, this group forms a covalent bond with nearby amino acid residues in the binding site.
Such probes could be used in chemical proteomics experiments to confirm the direct binding of the (R)-octahydropyrazino[2,1-c] nih.govnih.govoxazine derivatives to the ROMK channel in a cellular context and to identify potential off-target interactions.
Methodologies for Investigating Enzyme Inhibition Mechanisms
Given that the primary target of the (R)-octahydropyrazino[2,1-c] nih.govnih.govoxazine scaffold discussed in the literature is an ion channel (ROMK), the investigation of its "inhibition mechanism" refers to the characterization of how it blocks the flow of ions through the channel pore. The primary methodology for this is electrophysiology, specifically the patch-clamp technique.
Key electrophysiological experiments to elucidate the inhibition mechanism include:
Concentration-Response Analysis: This involves applying a range of concentrations of the inhibitor to cells expressing the ROMK channel and measuring the resulting channel activity. This allows for the determination of the IC50 value, a measure of the inhibitor's potency.
Voltage-Dependence of Block: By measuring the inhibitory effect at different membrane potentials, it can be determined if the inhibitor binds more tightly when the channel is in a particular state (open, closed, or inactivated) and whether the inhibitor senses the transmembrane electric field.
State-Dependence of Block: Protocols are designed to determine if the inhibitor preferentially binds to the open or closed state of the channel. For example, the degree of block can be compared when the inhibitor is applied before or after the channel is opened by a stimulus.
Washout Experiments: After application of the inhibitor, it is washed out of the recording chamber. The rate of recovery of channel activity provides information about the reversibility of the inhibitor's binding and its off-rate.
These electrophysiological studies provide a detailed picture of the molecular mechanism by which compounds based on the (R)-octahydropyrazino[2,1-c] nih.govnih.govoxazine scaffold block the ROMK channel.
Approaches to Ligand-Based and Structure-Based Drug Design Leveraging the Oxazine Scaffold
The (R)-octahydropyrazino[2,1-c] nih.govnih.govoxazine scaffold has proven to be a valuable starting point for both ligand-based and structure-based drug design campaigns targeting the ROMK channel.
Ligand-Based Drug Design:
In the absence of a high-resolution crystal structure of the target protein with a bound ligand, drug design efforts often rely on the information derived from a series of known active compounds. For the octahydropyrazino[2,1-c] nih.govnih.govoxazine series of ROMK inhibitors, a ligand-based approach would involve:
Pharmacophore Modeling: Identifying the common structural features and their spatial arrangement that are essential for biological activity. For this scaffold, the key pharmacophoric elements would include the bicyclic core and the positions and types of substituents that enhance potency.
Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the physicochemical properties of the molecules with their biological activity. These models can then be used to predict the potency of newly designed analogs.
Structure-Based Drug Design:
Once a structural model of the target protein is available (e.g., through homology modeling), a structure-based approach can be employed. This involves:
Docking and Scoring: As described in section 6.1, virtually screening new designs by docking them into the binding site of the ROMK channel and predicting their binding affinity.
Rational Design: Using the structural information of the binding site to rationally design new molecules with improved interactions. For example, if a hydrophobic pocket is identified, new analogs can be designed with substituents that can favorably occupy that pocket.
The development of potent and selective ROMK inhibitors based on the (R)-octahydropyrazino[2,1-c] nih.govnih.govoxazine scaffold has demonstrated the successful application of these drug design principles. The rigid bicyclic core provides a well-defined platform for systematic structural modifications, leading to a detailed understanding of the SAR and the optimization of pharmacokinetic properties. researchgate.net
Synthesis and Exploration of Derivatives and Analogues of Octahydropyrazino 2,1 C Oxazine
Design Principles for Scaffold Modifications and Functionalization
The octahydropyrazino[2,1-c] nih.govresearchgate.netoxazine (B8389632) scaffold is often considered a "privileged structure" in drug discovery. Its design offers several advantages over simpler, more flexible structures like piperazine (B1678402). The inherent rigidity of the fused ring system helps to pre-organize appended functional groups into specific spatial orientations, which can lead to higher binding affinity and selectivity for biological targets. nih.gov
Key design principles for modifying this scaffold include:
Improving Pharmacokinetic Properties: The morpholine (B109124) and piperazine components of the scaffold can enhance properties like aqueous solubility and metabolic stability. acs.orgnih.gov Modifications are often aimed at further optimizing these characteristics.
Enhancing Target Selectivity: In drug development, it is crucial to minimize off-target effects. For example, in the development of inhibitors for the renal outer medullary potassium channel (ROMK), the octahydropyrazino[2,1-c] nih.govresearchgate.netoxazine scaffold was selected to improve selectivity over the hERG (human Ether-à-go-go-Related Gene) channel, thereby reducing the risk of cardiac arrhythmias. nih.gov
Vectorial Diversity: Functionalization of the scaffold, typically at the exposed secondary amine of the piperazine ring, allows for the exploration of chemical space in a defined direction. This is crucial for probing interactions within the binding pockets of target proteins.
The primary site for functionalization is the nitrogen atom at position 2 of the pyrazino portion of the ring system. This position is readily accessible for reactions such as acylation, alkylation, and arylation, allowing for the introduction of a wide variety of substituents to modulate the compound's biological activity.
Synthetic Strategies for Building Diverse Libraries of Analogues
The construction of diverse chemical libraries based on the (R)-octahydropyrazino[2,1-c] nih.govresearchgate.netoxazine core is essential for systematic exploration in drug discovery programs. These strategies involve modifying the scaffold at various positions or altering the core structure itself.
The most common strategy for creating analogues involves the introduction of substituents onto the core scaffold. The secondary amine in the piperazine ring is the most frequent point of modification.
N-Acylation: This is a widely used method for derivatization. The parent (R)-octahydropyrazino[2,1-c] nih.govresearchgate.netoxazine can be reacted with a variety of acyl chlorides, carboxylic acids (using coupling agents), or sulfonyl chlorides to generate a library of amide and sulfonamide derivatives. This approach was successfully used to identify potent ROMK inhibitors. nih.gov
N-Alkylation and N-Arylation: The secondary amine can also undergo reductive amination with aldehydes or ketones, or participate in transition-metal-catalyzed cross-coupling reactions (such as the Buchwald-Hartwig amination) to introduce diverse alkyl and aryl groups. nih.gov
While substitution on the nitrogen is most common, modifications on the carbon atoms of the scaffold are also possible, though they often require more complex multi-step syntheses starting from chiral precursors. rsc.org
Altering the size of one or both of the heterocyclic rings can significantly impact the scaffold's conformation and biological activity. While specific studies on the ring expansion or contraction of the octahydropyrazino[2,1-c] nih.govresearchgate.netoxazine system are not widely documented, general methodologies for analogous systems exist.
For instance, ring expansion of piperidines to azocanes (eight-membered rings) has been achieved via bicyclic azetidinium intermediates. researchgate.net A similar strategy could hypothetically be applied to expand the six-membered rings of the octahydropyrazino[2,1-c] nih.govresearchgate.netoxazine scaffold. Conversely, ring contraction strategies often involve multi-step sequences including ring-opening and subsequent re-cyclization reactions. Such modifications would create novel scaffolds with distinct three-dimensional shapes for exploring new biological targets.
Replacing one of the heteroatoms (oxygen or nitrogen) within the scaffold with another atom, such as sulfur, is a common strategy in medicinal chemistry to modulate physicochemical properties like lipophilicity, hydrogen bonding capacity, and metabolic stability.
For example, replacing the oxygen atom with a sulfur atom would yield the corresponding octahydropyrazino[2,1-c] nih.govresearchgate.netthiazine analogue. This modification can be achieved by employing starting materials containing a thiol group instead of a hydroxyl group during the synthesis of the core bicyclic system. While direct examples for the specific (R)-octahydropyrazino[2,1-c] nih.govresearchgate.netoxazine scaffold are not prevalent in the literature, the synthesis of thiomorpholines and their fused derivatives is a well-established area of heterocyclic chemistry. acs.org
Methodologies for Structure-Activity Relationship (SAR) Studies on Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical structure translates into biological activity. The process involves synthesizing a library of related compounds and evaluating them in biological assays.
A key example involving the octahydropyrazino[2,1-c] nih.govresearchgate.netoxazine scaffold is the development of ROMK inhibitors. nih.gov The SAR methodology employed in this research involved:
Library Synthesis: A series of acyl octahydropyrazino[2,1-c] nih.govresearchgate.netoxazine analogues was synthesized, systematically varying the nature of the acyl group attached to the piperazine nitrogen.
Primary Assay (Potency): All synthesized compounds were tested for their ability to inhibit the target, ROMK. This generates data, often expressed as an IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%), which measures the potency of each compound.
Counter-Screening (Selectivity): To ensure the compounds were selective, they were also tested against other related targets, most importantly the hERG channel. High potency at ROMK and low potency at hERG indicates good selectivity.
Data Analysis: The potency and selectivity data were compiled to establish relationships between the structure of the acyl group and the observed biological activity.
This systematic approach allows medicinal chemists to identify which chemical features are essential for potency and which can be modified to improve other properties like selectivity and pharmacokinetics. nih.gov The findings from such studies guide the design of subsequent generations of compounds.
Table 1: Illustrative Data for a Hypothetical SAR Study of ROMK Inhibitors This table is for illustrative purposes to demonstrate the concept of an SAR study.
| Compound ID | R-Group (Acyl Moiety) | ROMK IC₅₀ (nM) | hERG IC₅₀ (nM) | Selectivity Index (hERG/ROMK) |
|---|---|---|---|---|
| 1 | Benzoyl | 150 | 3000 | 20 |
| 2 | 4-Chlorobenzoyl | 50 | 15000 | 300 |
| 3 | 4-Methoxybenzoyl | 200 | 4000 | 20 |
| 4 | Thiophene-2-carbonyl | 45 | 20000 | 444 |
| 5 | Cyclohexylcarbonyl | 500 | >30000 | >60 |
Stereochemical Diversification of Related Chiral Systems
The (R)-octahydropyrazino[2,1-c] nih.govresearchgate.netoxazine scaffold possesses a chiral center at the ring junction (position 9a). Stereochemistry is a critical aspect of drug design, as different enantiomers or diastereomers of a molecule can have vastly different biological activities and metabolic profiles.
Exploration of stereochemical diversity involves the synthesis and evaluation of all possible stereoisomers of a lead compound.
Enantiomers: The synthesis of the corresponding (S)-enantiomer, (S)-octahydropyrazino[2,1-c] nih.govresearchgate.netoxazine, allows for a direct comparison with the (R)-enantiomer to determine if the biological target has a stereochemical preference. nih.govchemicalbook.com Often, one enantiomer (the eutomer) is significantly more active than the other (the distomer).
Diastereomers: When an additional chiral center is introduced into the molecule, for example through a substituted acyl group, diastereomers are formed. A study on the closely related octahydropyrido[2,1-c] nih.govresearchgate.netoxazine system demonstrated the importance of this concept. nih.gov In that work, the 10R and 10S diastereomers of a 3-phenyloctahydropyrido[2,1-c] nih.govresearchgate.netoxazine were synthesized and tested. The study noted qualitative differences in the central nervous system effects between the two diastereomers, highlighting that even subtle changes in the three-dimensional arrangement of atoms can lead to distinct pharmacological profiles. nih.gov
Therefore, a thorough drug discovery program would involve the stereoselective synthesis of not only the (R)- and (S)-enantiomers of the core scaffold but also the separation and individual testing of all possible diastereomers of promising lead compounds.
Future Directions and Potential Academic Applications of R Octahydropyrazino 2,1 C Oxazine Research
Advancing Synthetic Methodologies for Related Chiral Fused Systems
The development of novel and efficient synthetic routes to access the octahydropyrazino[2,1-c] researchgate.netchemscene.comoxazine (B8389632) core and its derivatives is a primary area for future research. While methods for constructing similar heterocyclic systems exist, there is considerable scope for innovation, particularly in asymmetric synthesis to control stereochemistry. Future work could focus on:
Catalytic Asymmetric Synthesis: Exploring new transition metal catalysts or organocatalysts to construct the fused ring system in a single, highly enantioselective step. This would be a significant improvement over multi-step classical resolutions.
Flow Chemistry Approaches: Developing continuous flow processes for the synthesis of the scaffold. This could lead to improved reaction efficiency, safety, and scalability, making the compound more accessible for further research.
Diversity-Oriented Synthesis: Utilizing the core scaffold to generate libraries of structurally diverse analogues by applying a range of modern synthetic reactions. This would facilitate the exploration of the chemical space around this privileged structure.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Catalytic Asymmetric Hydrogenation | High enantioselectivity, atom economy. | Development of novel chiral ligands (e.g., Rh, Ru, Ir complexes). |
| Intramolecular Cyclization | Efficient construction of the fused ring system. | Stereoselective cyclization of acyclic precursors. |
| Diastereoselective Reactions | Control over multiple stereocenters. | Utilizing chiral auxiliaries or substrates derived from the chiral pool. |
Elucidating Novel Reaction Mechanisms and Stereoselective Transformations
The unique conformational constraints of the (R)-octahydropyrazino[2,1-c] researchgate.netchemscene.comoxazine scaffold make it an excellent model for studying reaction mechanisms and developing new stereoselective transformations. The fixed spatial arrangement of substituents can be exploited to direct the outcome of chemical reactions.
Future investigations could involve:
Conformational Analysis: Detailed computational and experimental (e.g., NMR spectroscopy) studies to understand the preferred conformations of the ring system and how they influence reactivity.
Directed Reactions: Using the inherent chirality and functional groups of the scaffold to direct reactions at specific sites with high stereocontrol. This includes stereoselective additions, substitutions, and rearrangements. researchgate.net
Metal-Catalyzed Functionalization: Transition metal-catalyzed reactions, such as C-H activation, could be employed to functionalize the scaffold in previously inaccessible positions, opening up new avenues for creating complex derivatives. rsc.org
Utilizing the Scaffold as a Chiral Building Block in Complex Molecule Synthesis
The (R)-octahydropyrazino[2,1-c] researchgate.netchemscene.comoxazine scaffold is an ideal chiral building block for the synthesis of more complex molecules, including natural products and novel therapeutic agents. chemscene.combiosynth.com Its rigid structure can serve to orient appended functionalities in a well-defined three-dimensional space.
Potential applications include:
Natural Product Synthesis: The scaffold could be incorporated as a key structural element in the total synthesis of complex alkaloids or other biologically active natural products. researchgate.net
Peptidomimetics: The constrained bicyclic system can be used as a scaffold to mimic peptide secondary structures, such as β-turns, which are important for biological recognition processes.
Fragment-Based Drug Discovery: The scaffold can be used as a starting point in fragment-based approaches to design potent and selective inhibitors for various biological targets, similar to its use in the development of ROMK inhibitors. nih.govumpr.ac.id
| Application Area | Synthetic Goal | Potential Impact |
| Total Synthesis | Incorporation into complex natural products like polyhydroxylated alkaloids. researchgate.net | Validation of new synthetic methods and confirmation of stereochemistry. researchgate.net |
| Medicinal Chemistry | Development of novel therapeutic agents (e.g., kinase inhibitors, GPCR modulators). | Discovery of new drugs with improved potency and selectivity. |
| Catalysis | Use as a chiral ligand for asymmetric catalysis. | Creation of new catalytic systems for enantioselective synthesis. |
Contribution to Fundamental Understanding of Heterocyclic Chemistry and Chirality
Six-membered heterocyclic compounds are foundational to many areas of chemistry and biology. mdpi.comresearchgate.net In-depth studies of the (R)-octahydropyrazino[2,1-c] researchgate.netchemscene.comoxazine system can provide fundamental insights into the interplay between structure, stereochemistry, and reactivity in complex heterocyclic systems.
Academic contributions could arise from:
Stereoelectronic Effects: Investigating how the orientation of lone pairs on the nitrogen and oxygen atoms influences the reactivity and properties of the molecule.
Ring-Chain Tautomerism: Studying the potential for ring-opening and closing reactions, which could lead to the discovery of novel chemical equilibria and reactive intermediates.
Supramolecular Chemistry: Exploring the use of the scaffold in the design of host-guest systems or self-assembling molecular architectures, where its defined shape and hydrogen bonding capabilities can be exploited.
Design of Next-Generation Molecular Probes for Academic Research
Molecular probes are essential tools for studying biological processes within living systems. mdpi.com The (R)-octahydropyrazino[2,1-c] researchgate.netchemscene.comoxazine scaffold could serve as a novel core for the development of next-generation probes.
Future research in this area could focus on:
Fluorescent Probes: Attaching fluorophores to the scaffold to create probes for fluorescence imaging. researchgate.net The rigid nature of the scaffold could help to minimize non-radiative decay pathways, potentially leading to brighter and more photostable dyes. nih.govmdpi.com
Affinity-Based Probes: Functionalizing the scaffold with reactive groups to create probes that can covalently label specific proteins or other biomolecules, enabling their identification and study.
PET/SPECT Imaging Agents: Incorporating radioisotopes into the scaffold to develop imaging agents for positron emission tomography (PET) or single-photon emission computed tomography (SPECT), allowing for non-invasive visualization of biological targets in vivo.
Q & A
Q. What are the key synthetic pathways for enantioselective synthesis of (R)-octahydropyrazino[2,1-c][1,4]oxazine, and how can chiral purity be ensured?
Q. Which spectroscopic and crystallographic methods are most reliable for confirming the stereochemistry of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for absolute stereochemical assignment. For example, SC-XRD analysis of a pyrazolo-oxazine derivative (R-factor = 0.047) confirmed its spirocyclic structure . Complementary techniques include:
- NMR : - and -NMR to verify proton environments and coupling constants.
- Vibrational Circular Dichroism (VCD) : To distinguish enantiomers via IR absorption .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer : Contradictions often arise from variations in assay conditions or impurities. To address this:
Standardize Assays : Use validated in vitro models (e.g., enzyme inhibition assays with controlled pH and temperature).
Characterize Impurities : LC-MS or -NMR to identify byproducts (e.g., EP impurities in fluoroquinolone derivatives ).
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?
Q. What safety protocols are critical when handling this compound due to its toxicity profile?
- Methodological Answer : Refer to GHS classification data for related compounds:
- Acute Toxicity (Category 4) : Use fume hoods, PPE (gloves, goggles), and avoid inhalation/dermal contact .
- Emergency Procedures : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
